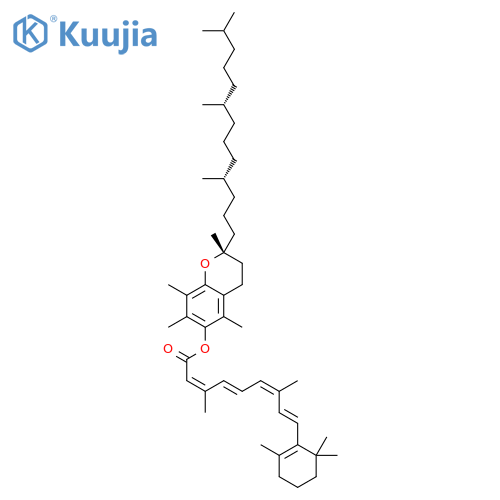Cas no 40516-49-2 (d-α-Tocopheryl Retinoate)
d-α-トコフェリルレチノエートは、ビタミンE誘導体(d-α-トコフェロール)とビタミンA誘導体(レチノイン酸)をエステル結合させた複合体です。この化合物は、両ビタミンの特性を併せ持ち、抗酸化作用と細胞分化調節機能を同時に発現します。特に、レチノイン酸単体の刺激性を低減しつつ、皮膚透過性を向上させた点が特徴です。化粧品・医薬部外品分野では、光老化防止やコラーゲン産生促進効果が期待され、安定性に優れた活性成分として応用されています。分子構造の立体配置(d-α型)により、生体利用効率が高く、脂溶性マトリックスへの配合適性も良好です。

d-α-Tocopheryl Retinoate structure
商品名:d-α-Tocopheryl Retinoate
CAS番号:40516-49-2
MF:C49H76O3
メガワット:713.125955581665
CID:330337
d-α-Tocopheryl Retinoate 化学的及び物理的性質
名前と識別子
-
- Retinoic acid,(2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-ylester
- [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2Z,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
- d-α-Tocopheryl Retinoate
- tocopheryl retinoate
- d-alpha-Tocopheryl retinoate
- alpha-Tocopheryl retinoate
-
- インチ: InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23-,38-33-/t35-,36-,49-/m1/s1
- InChIKey: RIQIJXOWVAHQES-OWUNKUSISA-N
- ほほえんだ: CC(CCC[C@H](CCC[C@H](CCC[C@@]1(CCC2=C(C(=C(C(C)=C2O1)C)OC(/C=C(\C=C\C=C(/C=C/C1=C(C)CCCC1(C)C)\C)/C)=O)C)C)C)C)C
じっけんとくせい
- 密度みつど: 0.959±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (6.3E-9 g/L) (25 ºC),
d-α-Tocopheryl Retinoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | T526205-10mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 10mg |
$115.00 | 2023-05-17 | ||
| TRC | T526205-250mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 250mg |
$574.00 | 2023-05-17 | ||
| TRC | T526205-100mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 100mg |
$270.00 | 2023-05-17 | ||
| TRC | T526205-500mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 500mg |
$ 800.00 | 2023-09-05 | ||
| TRC | T526205-1000mg |
d-α-Tocopheryl Retinoate |
40516-49-2 | 1g |
$2096.00 | 2023-05-17 | ||
| TRC | T526205-1g |
d-α-Tocopheryl Retinoate |
40516-49-2 | 1g |
$ 1735.00 | 2022-06-02 |
d-α-Tocopheryl Retinoate 関連文献
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Sakandar Rauf,Chris Abell,David Klenerman Chem. Commun., 2006, 1721-1723
-
Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
40516-49-2 (d-α-Tocopheryl Retinoate) 関連製品
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 857369-11-0(2-Oxoethanethioamide)
- 110502-51-7(4,4-dimethylhexane-1-thiol)
- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
